molecular formula C17H32N2O2 B6124573 4-(1-acetyl-4-piperidinyl)-2-(4-methylpentyl)morpholine

4-(1-acetyl-4-piperidinyl)-2-(4-methylpentyl)morpholine

Cat. No. B6124573
M. Wt: 296.4 g/mol
InChI Key: ZMNIYEYTHZESNI-UHFFFAOYSA-N
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Description

4-(1-acetyl-4-piperidinyl)-2-(4-methylpentyl)morpholine, commonly known as MPPM, is a synthetic compound that belongs to the family of morpholines. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In

Mechanism of Action

The mechanism of action of MPPM is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems, including the opioid, serotonin, and noradrenaline systems. MPPM has been shown to bind to the mu-opioid receptor and inhibit the release of substance P, a neuropeptide involved in pain transmission. Additionally, MPPM has been reported to increase the levels of serotonin and noradrenaline in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
MPPM has been shown to have several biochemical and physiological effects in animal models. It has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. Moreover, MPPM has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, and increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

One of the main advantages of MPPM is its potent antinociceptive and anti-inflammatory effects, which make it a valuable tool for studying pain and inflammation in animal models. Moreover, MPPM has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development. However, one of the limitations of MPPM is its limited solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of MPPM. One of the main directions is the development of new analgesic drugs based on the structure of MPPM. Moreover, further research is needed to elucidate the mechanism of action of MPPM and its effects on different neurotransmitter systems. Additionally, the use of MPPM in combination with other drugs or therapies should be explored to enhance its therapeutic potential. Finally, the development of novel formulations of MPPM with improved solubility and bioavailability may further enhance its use in experimental settings.
Conclusion:
In conclusion, MPPM is a synthetic compound with promising applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. Its potent antinociceptive and anti-inflammatory effects, anxiolytic and antidepressant effects, and low toxicity make it a valuable tool for studying pain and inflammation in animal models and a promising candidate for drug development. Further research is needed to fully understand the mechanism of action of MPPM and its potential applications in different therapeutic areas.

Synthesis Methods

The synthesis of MPPM involves the reaction of 4-methylpentan-2-one with piperidine, followed by the reaction with morpholine in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain pure MPPM. This synthesis method has been reported in several scientific publications, and it is considered a reliable and efficient method to obtain MPPM.

Scientific Research Applications

MPPM has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent antinociceptive and anti-inflammatory effects in animal models, making it a promising candidate for the development of new analgesic drugs. Moreover, MPPM has been reported to have anxiolytic and antidepressant effects, highlighting its potential use in the treatment of anxiety and depression.

properties

IUPAC Name

1-[4-[2-(4-methylpentyl)morpholin-4-yl]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O2/c1-14(2)5-4-6-17-13-19(11-12-21-17)16-7-9-18(10-8-16)15(3)20/h14,16-17H,4-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNIYEYTHZESNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC1CN(CCO1)C2CCN(CC2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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